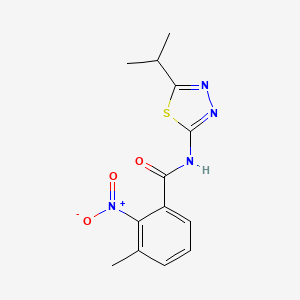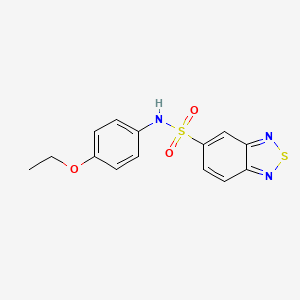![molecular formula C22H27NO4 B5815822 isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5815822.png)
isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate, also known as isobutyl 4-(4-isopropylphenoxycarbonylamino)benzoate, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.
Applications De Recherche Scientifique
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Mécanisme D'action
The exact mechanism of action of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate has been found to have biochemical and physiological effects in various studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines in animal models. It has also been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate in lab experiments is its potential anticancer and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. One direction is to further investigate its mechanism of action in order to understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to study its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with similar properties.
Méthodes De Synthèse
The synthesis of isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate involves the reaction of 4-isopropylphenol with chloroacetyl chloride in the presence of triethylamine to form 4-(4-isopropylphenoxy)acetyl chloride. This intermediate is then reacted with isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-aminobenzoate in the presence of triethylamine to form isobutyl 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate 4-{[(4-isopropylphenoxy)acetyl]amino}benzoate. The final product is obtained after purification using column chromatography.
Propriétés
IUPAC Name |
2-methylpropyl 4-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15(2)13-27-22(25)18-5-9-19(10-6-18)23-21(24)14-26-20-11-7-17(8-12-20)16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXHDFCPFSVFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5815749.png)
![2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5815764.png)


![2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5815792.png)
![1-(4-methoxyphenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5815805.png)
![4-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5815806.png)


![methyl [4-({[(2-thienylmethyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5815825.png)

![4-chloro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5815839.png)